(3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with methyl chloroformate under appropriate conditions . This reaction is usually carried out in an inert atmosphere, using basic conditions and suitable solvents to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid is known to undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions, where it reacts with halides to form carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
(3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Medicine: This compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require boronic acid intermediates.
Mechanism of Action
The mechanism by which (3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the transfer of the organic group from boron to palladium, facilitating the formation of complex organic structures.
Comparison with Similar Compounds
(3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid can be compared with other boronic acids such as:
3,5-Bis(methoxycarbonyl)phenylboronic acid: Similar in structure but with two methoxycarbonyl groups, making it more reactive in certain conditions.
3-Methoxycarbonyl-5-nitrophenyl boronic acid: Contains a nitro group, which can influence its reactivity and binding properties.
Phenylboronic acid: A simpler boronic acid that serves as a fundamental building block in many organic syntheses.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of boronic acids in chemical research.
Properties
Molecular Formula |
C11H13BO4 |
---|---|
Molecular Weight |
220.03 g/mol |
IUPAC Name |
(3-cyclopropyl-5-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C11H13BO4/c1-16-11(13)9-4-8(7-2-3-7)5-10(6-9)12(14)15/h4-7,14-15H,2-3H2,1H3 |
InChI Key |
YWZXWLOUDNQSDD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(=O)OC)C2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.